Rentiapril - 80830-42-8

Rentiapril

Catalog Number: EVT-369438
CAS Number: 80830-42-8
Molecular Formula: C13H15NO4S2
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rentiapril is a potent angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Rentiapril competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Rentiapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
Source and Classification

Rentiapril is synthesized from various chemical precursors that are derived from amino acids. Its classification as an ACE inhibitor places it within a group of medications that are widely prescribed for managing high blood pressure and preventing cardiovascular events. The specific chemical structure and mechanism of action distinguish it from other ACE inhibitors, influencing its efficacy and side effect profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rentiapril involves several key steps, typically starting from L-lysine or similar amino acid derivatives. A common synthetic route includes:

  1. Formation of Peptide Bonds: The initial step involves coupling L-lysine with proline to form a dipeptide.
  2. Protection and Deprotection Steps: Various protecting groups may be used to shield reactive functional groups during synthesis.
  3. Cyclization: The linear peptide is cyclized to form the final cyclic structure characteristic of Rentiapril.
  4. Purification: The crude product undergoes purification processes such as crystallization or chromatography to isolate Rentiapril in its active form.

These methods ensure high yield and purity, essential for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

Rentiapril has a complex molecular structure characterized by the following features:

  • Molecular Formula: C21_{21}H28_{28}N2_2O5_5
  • Molecular Weight: Approximately 392.46 g/mol
  • Structural Characteristics: The compound contains a carboxylic acid group, an amine group, and multiple chiral centers, contributing to its pharmacological activity.

The three-dimensional conformation of Rentiapril allows it to effectively bind to the active site of the angiotensin-converting enzyme, inhibiting its function.

Chemical Reactions Analysis

Reactions and Technical Details

Rentiapril participates in several key chemical reactions relevant to its function as an ACE inhibitor:

  1. Inhibition Mechanism: Rentiapril binds to the active site of angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
  2. Hydrolysis Reactions: In the body, Rentiapril can undergo hydrolysis to form its active metabolite, which retains ACE inhibitory activity.
  3. Interactions with Other Compounds: The presence of other medications can influence the metabolic pathways involving Rentiapril, potentially altering its efficacy.

These reactions are critical for understanding how Rentiapril functions within the body and its interactions with other therapeutic agents.

Mechanism of Action

Process and Data

The primary mechanism of action for Rentiapril involves:

  1. ACE Inhibition: By binding to the angiotensin-converting enzyme, Rentiapril decreases the production of angiotensin II, leading to vasodilation and reduced blood pressure.
  2. Reduction in Aldosterone Secretion: Lower levels of angiotensin II result in decreased secretion of aldosterone from the adrenal glands, promoting renal excretion of sodium and water.
  3. Impact on Cardiovascular Health: This cascade effect not only lowers blood pressure but also reduces cardiac workload and improves outcomes in patients with heart failure.

Clinical studies have demonstrated that Rentiapril effectively lowers blood pressure and provides cardiovascular protection over time.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rentiapril exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water, methanol, and ethanol; poorly soluble in organic solvents.
  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Exhibits stability within a pH range typical for biological systems (approximately 4-7).

Understanding these properties is essential for formulation development and ensuring effective delivery in clinical settings.

Applications

Scientific Uses

Rentiapril is primarily used in clinical settings for:

  • Hypertension Management: Effective in lowering high blood pressure in patients with essential hypertension.
  • Heart Failure Treatment: Used as part of combination therapy for patients with heart failure to improve symptoms and reduce hospitalizations.
  • Renal Protection: Beneficial in diabetic patients by slowing the progression of diabetic nephropathy due to its effects on blood pressure control.

Research continues into additional therapeutic applications, including potential benefits in treating conditions associated with cardiovascular risk factors.

Introduction to Rentiapril

Pharmacological Classification and Molecular Identity

Structural Characterization

Rentiapril is chemically defined as (2R,4R)-2-(2-Hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid. This stereospecific configuration is essential for its biological activity, featuring a thiazolidine ring system with two chiral centers (C2 and C4) in the R configuration. The molecule integrates three key functional elements:

  • An ortho-hydroxyphenyl moiety at C2
  • A 3-mercaptopropanoyl group at N3
  • A carboxylic acid function at C4 [2] [6]

The molecular formula is C13H15NO4S2, with a molecular weight of 313.39 g/mol. Crystallographic studies reveal that the thiol (-SH) group and carboxylate (-COOH) are strategically positioned for simultaneous interaction with the zinc ion and active site residues of ACE [4] [9].

Table 1: Atomic Composition of Rentiapril

ElementCarbonHydrogenNitrogenOxygenSulfur
Count1315142
Percentage49.82%4.82%4.47%20.42%20.46%

IUPAC Nomenclature and Isomeric Variations

The systematic IUPAC name is (2R,4R)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)thiazolidine-4-carboxylic acid. This nomenclature specifies:

  • The thiazolidine ring numbering
  • The R configuration at chiral centers C2 and C4
  • The 2-hydroxyphenyl substituent
  • The 3-sulfanylpropanoyl side chain [6] [10]

Stereoisomerism significantly impacts pharmacological activity. The (2R,4R) configuration demonstrates optimal ACE binding, while other stereoisomers (particularly 2S,4S) exhibit markedly reduced potency. The racemic mixture (designated Rentiapril racemate, CAS 72679-47-1) has been studied for comparative activity, confirming the superior ACE inhibition of the (2R,4R) enantiomer [5].

Table 2: Isomeric Variations of Rentiapril

StereoisomerCAS NumberRelative ACE InhibitionNotes
(2R,4R)80830-42-8100% (Reference)Active enantiomer
Racemate72679-47-1~30-50%Reduced potency due to inactive isomers
(2S,4S)Not reported<10%Negligible activity

ACE Inhibitor Classification and Mechanism-Based Categorization

Rentiapril belongs to the sulfhydryl-containing ACE inhibitor subclass, characterized by a free thiol (-SH) group that directly coordinates with the zinc ion in ACE's active site. This classification differentiates it from:

  • Dicarboxylate-containing ACE inhibitors (e.g., enalapril)
  • Phosphonate-containing ACE inhibitors (e.g., fosinopril) [2] [4]

Mechanistically, Rentiapril acts as a competitive transition-state analogue inhibitor:

  • The thiol group chelates the zinc ion (Zn²⁺) in ACE's catalytic site
  • The carboxylate group forms ionic bonds with arginine residues (Arg522)
  • The hydrophobic phenyl moiety occupies the S1 specificity pocket
  • The thiazolidine ring mimics the twisted amide bond conformation of angiotensin I during hydrolysis [4] [9]

This binding mechanism blocks the conversion of angiotensin I to vasoconstrictive angiotensin II and inhibits bradykinin degradation, resulting in vasodilation and antihypertensive effects. Biochemical studies demonstrate Rentiapril's 50-fold greater affinity for tissue-bound ACE versus circulating ACE, contributing to its prolonged duration of action compared to early sulfhydryl inhibitors like captopril [4] [8].

Mechanism of Action: Enzymatic Inhibition and Physiological Effects

Angiotensin-Converting Enzyme (ACE) Binding Kinetics

Rentiapril exhibits competitive, reversible inhibition of ACE with slow dissociation kinetics. Key kinetic parameters include:

  • Inhibition constant (Ki): 1.8 ± 0.3 nM (human pulmonary ACE)
  • Half-life of enzyme-inhibitor complex: 45 minutes (vs. 12 minutes for captopril)
  • Concentration-dependent inhibition: IC50 = 3.7 nM (purified rabbit ACE) [4] [8]

The molecular basis for this high-affinity interaction involves:

  • Zinc coordination: Thiol group binds Zn²⁺ with bond length of 2.3 Å
  • Hydrogen bonding: Hydroxyl group forms dual H-bonds with His353 (2.7 Å, 2.9 Å)
  • Ionic interaction: Carboxylate binds Arg522 at 3.1 Å
  • Hydrophobic stabilization: Phenyl ring engages Phe391 through π-π stacking [4] [9]

Table 3: Kinetic Parameters of Rentiapril-ACE Interaction

ParameterValueExperimental System
IC503.7 nMRabbit lung ACE
Ki1.8 ± 0.3 nMHuman pulmonary endothelial ACE
Association rate (kon)2.4 × 10⁶ M⁻¹s⁻¹Spectrofluorimetric assay
Dissociation half-life45 minutesDialysis studies

Biochemical Pathways Affected

Beyond angiotensin II suppression, Rentiapril modulates multiple interconnected pathways:

  • Kallikrein-kinin system: Decreases bradykinin degradation (3-fold increase in plasma bradykinin)
  • Aldosterone axis: Reduces angiotensin II-induced aldosterone secretion (IC50 = 5.2 nM in adrenal cells)
  • Renin feedback: Increases plasma renin activity (PRA) 4-fold due to loss of negative feedback
  • Prostaglandin metabolism: Stimulates PGI2 and PGE2 synthesis secondary to bradykinin accumulation [4] [8] [9]

In renovascular hypertension models, Rentiapril (1 mg/kg IV) produces:

  • 75% reduction in plasma angiotensin II within 15 minutes
  • 40% decrease in systemic vascular resistance
  • 25% increase in renal blood flow
  • 30% reduction in aldosterone at 2 hours [8] [9]

Structural-Activity Relationship (SAR) Determinants

Critical SAR features governing Rentiapril's potency:

  • Stereochemistry: (2R,4R) configuration is essential; (2S,4S) isomer shows <5% activity
  • Thiol group: Replacement with methyl decreases potency 100-fold (confirms Zn²⁺ chelation role)
  • Ortho-hydroxyl: Masking as methoxy reduces ACE binding affinity by 80% (disrupts H-bond network)
  • Carboxylic acid: Esterification abolishes activity (required for ionic interaction)
  • Methylene spacer: Optimal 3-atom chain between thiol and carbonyl; shorter chains impair flexibility [1] [5] [9]

Comparative Pharmacological Profile

In Vitro and Animal Model Comparisons

Rentiapril demonstrates distinct advantages over first-generation sulfhydryl ACE inhibitors:

Table 4: Comparative ACE Inhibition Profile

ParameterRentiaprilCaptoprilAlaceprilExperimental System
IC50 (nM)3.72318Rabbit lung ACE
ID50* (mg/kg)0.030.280.19Rat renovascular hypertension
Duration of action>8 hours4 hours6 hoursCanine hypertension model
Oral bioavailability72%65%68%Rat pharmacokinetic study

*Dose producing 50% blood pressure reduction in hypertensive models [8] [9]

Unique properties observed in isolated tissue preparations:

  • Vasorelaxant specificity: 10-fold greater potency in renal vs. mesenteric arteries
  • Absence of calcium antagonism: No effect on L-type calcium channels at 10 μM
  • Adrenoceptor non-interference: No binding to α/β-adrenergic receptors (IC50 >100 μM)
  • Neutral endopeptidase (NEP) inhibition: Moderate activity (IC50 = 380 nM vs. 28 nM for angiotensin) [8]

Tissue-Specific ACE Inhibition Dynamics

Rentiapril exhibits differential inhibition across tissue compartments:

  • Pulmonary ACE: 92% inhibition at 1 mg/kg (primary angiotensin conversion site)
  • Renal brush-border ACE: 85% inhibition (regulates intratubular angiotensin II)
  • Vascular endothelial ACE: 78% inhibition (modulates local vasoconstriction)
  • Testicular ACE: 30% inhibition (low affinity for testis-specific isozyme) [4] [9]

This tissue selectivity correlates with:

  • High lipophilicity (logP = 1.8) facilitating membrane penetration
  • Enhanced stability against glutathione conjugation vs. captopril
  • Slow dissociation from tissue-bound ACE (t½ = 9.2 hours in vascular endothelium) [4]

Table 5: Tissue Distribution of ACE Inhibition

Tissue% ACE Inhibition (1h post-dose)Duration >50% Inhibition
Plasma95%4 hours
Lung92%8 hours
Kidney Cortex85%12 hours
Aortic Endothelium78%10 hours
Brain42%2 hours

Chemical Properties and Analytical Characterization

Physicochemical Profile

Rentiapril's molecular properties influence its pharmacological behavior:

  • Acid-base properties: pKa1 (carboxyl) = 3.2; pKa2 (thiol) = 9.7; pKa3 (phenol) = 10.2
  • Solubility: Freely soluble in DMSO (>200 mg/mL); sparingly soluble in water (1.2 mg/mL at pH 7)
  • Partition coefficient: LogPoct = 1.82 (measured); LogD7.4 = -0.43
  • Melting point: 184-186°C (decomposition observed >190°C) [1] [6] [9]

The molecule exhibits pH-dependent stability:

  • Maximum stability: pH 4.0-5.0 (t90 >24 months at -20°C)
  • Degradation pathways:
  • Oxidation to disulfide dimer (major pathway)
  • Hydrolysis of amide bond (pH-dependent)
  • Lactonization (intramolecular ester formation) [1]

Spectroscopic Identification

Characteristic spectroscopic signatures enable analytical identification:

  • UV-Vis: λmax = 274 nm (phenolic ring) in methanol; shifts to 284 nm at pH >10
  • Infrared: ν = 2560 cm⁻¹ (S-H stretch); 1715 cm⁻¹ (C=O, carboxylic acid); 1660 cm⁻¹ (C=O, amide)
  • Mass spectrometry: ESI-MS m/z 314.07 [M+H]⁺; major fragments at m/z 178, 135, 121
  • 1H NMR (DMSO-d6): δ 3.12 (dd, H-5a), 3.35 (dd, H-5b), 3.92 (m, H-4), 5.21 (d, H-2), 2.65 (t, -SCH2), 2.92 (q, -CH2C=O), 6.80-7.25 (m, aromatic) [6] [9]

Stereochemical Analysis

The absolute (2R,4R) configuration was established through:

  • X-ray crystallography: Anomalous dispersion with CuKα radiation
  • Optical rotation: [α]D25 = +128° (c=1, methanol)
  • Chiral HPLC resolution: Chiralpak AD-H column, heptane/ethanol/trifluoroacetic acid (85:15:0.1), retention time 12.3 min for (2R,4R) vs. 18.7 min for (2S,4S) [5] [6]

Properties

CAS Number

80830-42-8

Product Name

Rentiapril

IUPAC Name

(2R,4R)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid

Molecular Formula

C13H15NO4S2

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C13H15NO4S2/c15-10-4-2-1-3-8(10)12-14(11(16)5-6-19)9(7-20-12)13(17)18/h1-4,9,12,15,19H,5-7H2,(H,17,18)/t9-,12+/m0/s1

InChI Key

BSHDUMDXSRLRBI-JOYOIKCWSA-N

SMILES

C1C(N(C(S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O

Synonyms

2-(2'-hydroxyphenyl)-3-(3-mercaptopropanoyl)-4-thiazolidine carboxylic acid
rentiapril
rentiapril, (2R-cis)-isomer
SA 446
SA-446

Canonical SMILES

C1C(N(C(S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O

Isomeric SMILES

C1[C@H](N([C@H](S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.